(5S,6S)-6-ethyl-1-(2-methoxyethyl)-1,7-diazaspiro[4.5]decan-2-one
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Overview
Description
(5S,6S)-6-ethyl-1-(2-methoxyethyl)-1,7-diazaspiro[4.5]decan-2-one is a synthetic organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom. This particular compound features a diazaspirodecane core, which includes nitrogen atoms within the spirocyclic framework, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S)-6-ethyl-1-(2-methoxyethyl)-1,7-diazaspiro[4.5]decan-2-one typically involves multi-step organic reactions. One common approach includes:
Starting Materials: The synthesis begins with readily available starting materials such as ethylamine and 2-methoxyethylamine.
Formation of Intermediate: These amines undergo a series of condensation reactions with appropriate carbonyl compounds to form intermediate imines.
Cyclization: The imines are then subjected to cyclization reactions under acidic or basic conditions to form the spirocyclic core.
Final Functionalization:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale batch reactors where each step of the synthesis is carefully controlled to ensure high yield and purity.
Continuous Flow Chemistry: Implementing continuous flow reactors to streamline the synthesis process, reduce reaction times, and improve safety and scalability.
Chemical Reactions Analysis
Types of Reactions
(5S,6S)-6-ethyl-1-(2-methoxyethyl)-1,7-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms, potentially altering the spirocyclic structure.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methoxyethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include oxo derivatives, reduced spirocyclic compounds, and various substituted analogs, each with potentially different chemical and biological properties.
Scientific Research Applications
Chemistry
In chemistry, (5S,6S)-6-ethyl-1-(2-methoxyethyl)-1,7-diazaspiro[4.5]decan-2-one is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
Biologically, this compound is studied for its potential interactions with various biomolecules. Its spirocyclic framework can mimic certain natural products, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological activities. The presence of nitrogen atoms within the spirocyclic structure can enhance binding affinity to biological targets, potentially leading to the development of new therapeutic agents.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other advanced materials.
Mechanism of Action
The mechanism by which (5S,6S)-6-ethyl-1-(2-methoxyethyl)-1,7-diazaspiro[4.5]decan-2-one exerts its effects involves its interaction with specific molecular targets. The nitrogen atoms within the spirocyclic core can form hydrogen bonds and other interactions with enzymes, receptors, or nucleic acids, modulating their activity. The exact pathways depend on the specific biological context and the nature of the derivatives used.
Comparison with Similar Compounds
Similar Compounds
(5S,6S)-6-ethyl-1-(2-hydroxyethyl)-1,7-diazaspiro[4.5]decan-2-one: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
(5S,6S)-6-methyl-1-(2-methoxyethyl)-1,7-diazaspiro[4.5]decan-2-one: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
The uniqueness of (5S,6S)-6-ethyl-1-(2-methoxyethyl)-1,7-diazaspiro[4.5]decan-2-one lies in its specific combination of functional groups and spirocyclic structure. This combination can result in distinct chemical reactivity and biological activity compared to its analogs, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(5S,10S)-10-ethyl-1-(2-methoxyethyl)-1,9-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-3-11-13(6-4-8-14-11)7-5-12(16)15(13)9-10-17-2/h11,14H,3-10H2,1-2H3/t11-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRCGDMPEFKUFH-AAEUAGOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2(CCCN1)CCC(=O)N2CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@]2(CCCN1)CCC(=O)N2CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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